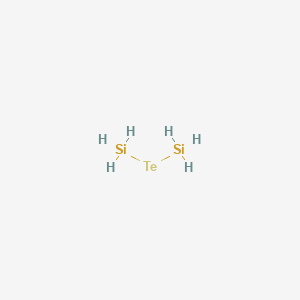
Tellurium, bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium, bis(trimethylsilyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of tellurium, a rare element that has unique properties and applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tellurium, bis(trimethylsilyl)- has been used in various scientific research applications such as catalysis, materials science, and nanotechnology. It has been shown to have unique properties that make it useful in these fields. For example, it has been used as a catalyst for the synthesis of organic compounds, as a precursor for the preparation of tellurium-based materials, and as a building block for the fabrication of nanoscale devices.
Wirkmechanismus
The mechanism of action of Tellurium, bis(trimethylsilyl)- is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes such as metabolism and signaling pathways.
Biochemical and Physiological Effects:
Tellurium, bis(trimethylsilyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to affect the immune system and to have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tellurium, bis(trimethylsilyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It is also relatively inexpensive compared to other tellurium derivatives. However, its toxicity and potential health hazards must be taken into consideration when handling and using it in experiments.
Zukünftige Richtungen
There are several future directions for the use of Tellurium, bis(trimethylsilyl)- in scientific research. One area of interest is its potential use in the development of new materials with unique properties. It may also have potential applications in the field of biomedicine, particularly in the treatment of cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
In conclusion, Tellurium, bis(trimethylsilyl)- is a unique chemical compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and to understand its mechanism of action.
Synthesemethoden
Tellurium, bis(trimethylsilyl)- can be synthesized through various methods, including the reaction of tellurium with trimethylsilyl chloride or the reaction of tellurium with trimethylsilyl lithium. The synthesis process requires specific conditions such as a dry and inert atmosphere and a low temperature. The purity of the final product is crucial for its use in scientific research.
Eigenschaften
CAS-Nummer |
19415-73-7 |
|---|---|
Produktname |
Tellurium, bis(trimethylsilyl)- |
Molekularformel |
H6Si2Te |
Molekulargewicht |
189.8 g/mol |
IUPAC-Name |
silyltellanylsilane |
InChI |
InChI=1S/H6Si2Te/c1-3-2/h1-2H3 |
InChI-Schlüssel |
RTYXHZXPDYIJNI-UHFFFAOYSA-N |
SMILES |
[SiH3][Te][SiH3] |
Kanonische SMILES |
[SiH3][Te][SiH3] |
Synonyme |
Tellurium, bis(trimethylsilyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



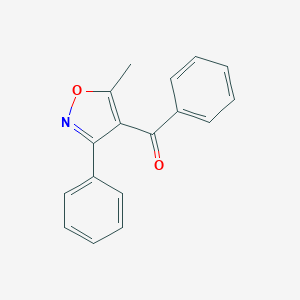
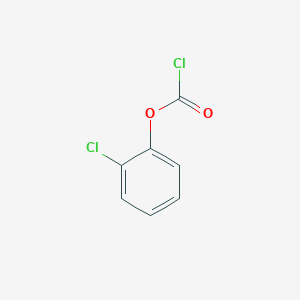
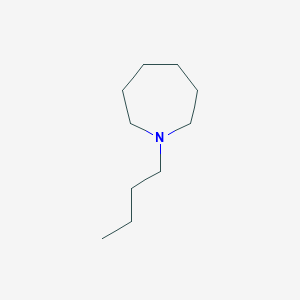
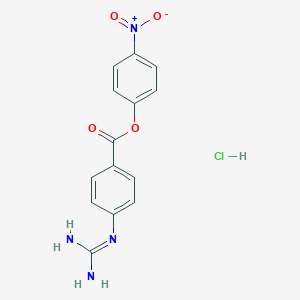
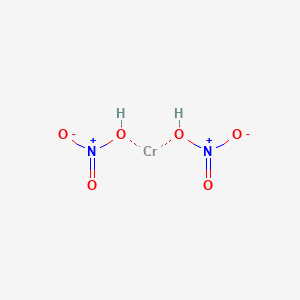
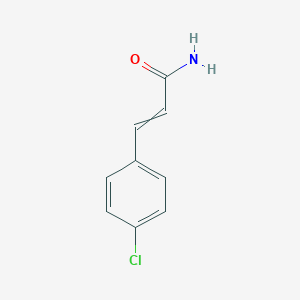
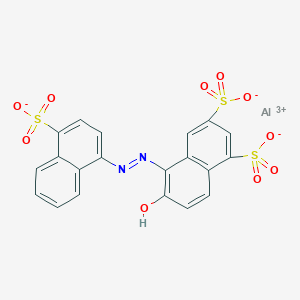
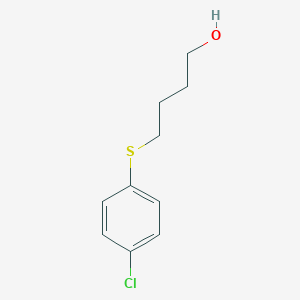
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
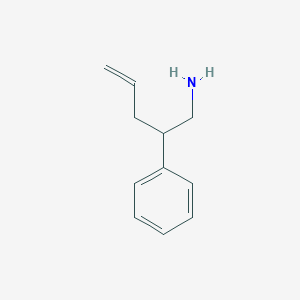
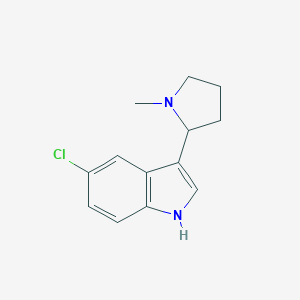
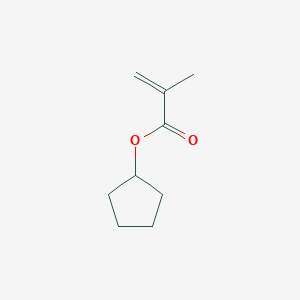
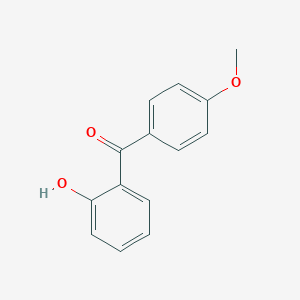
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)